

P160 Peptide: A Technical Guide to its Sequence, Structure, and Function

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Compound of Interest		
Compound Name:	P160 peptide	
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Introduction

The **P160 peptide** is a synthetic dodecapeptide that has garnered significant interest in the fields of oncology and drug delivery due to its remarkable ability to selectively target and internalize into cancer cells.[1][2] Initially identified through phage display technology, P160 has demonstrated high binding affinity for specific cancer cell lines, making it a promising candidate for the development of targeted therapeutics and diagnostic agents.[3] This technical guide provides a comprehensive overview of the **P160 peptide**, including its sequence, physicochemical properties, putative structure, mechanism of action, and detailed experimental protocols for its synthesis and characterization.

P160 Peptide: Core Data

The fundamental characteristics of the **P160 peptide** are summarized below.



Property	Value	Reference
Amino Acid Sequence	Val-Pro-Trp-Met-Glu-Pro-Ala- Tyr-Gln-Arg-Phe-Leu (VPWMEPAYQRFL)	[4]
Molecular Formula	C74H105N17O17S	[4]
Molecular Weight	1536.79 g/mol	[4]
Target Receptor	Keratin 1 (KRT1)	[4][5]
Binding Affinity (Kd)	~1.1 μ M for KRT1 on breast cancer cells	[5]
Primary Function	Cancer cell targeting and enhanced cellular uptake of conjugated molecules.[1][4]	

P160 Peptide Structure

As of the latest available data, there is no experimentally determined three-dimensional (3D) structure of the **P160 peptide** from techniques such as X-ray crystallography or NMR spectroscopy. However, the structure of this short, linear peptide is likely to be flexible in solution. Computational modeling approaches can be employed to predict its conformational ensemble.

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Caption: Putative signaling and internalization pathway of the **P160 peptide**.

Experimental Protocols

This section details the methodologies for the synthesis, labeling, and functional characterization of the **P160 peptide**.

Solid-Phase Peptide Synthesis (SPPS) of P160



P160 (VPWMEPAYQRFL) can be synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry. [3] Materials:

- Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, etc.)
- Rink Amide MBHA resin
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- First Amino Acid Coupling (Leu):
 - Deprotect the resin with 20% piperidine in DMF.
 - Activate Fmoc-Leu-OH with HBTU/HOBt and DIPEA in DMF.
 - Add the activated amino acid to the resin and couple for 2 hours.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Phe, Arg, Gln, Tyr, Ala, Pro, Glu, Met, Trp, Pro, Val).
- Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

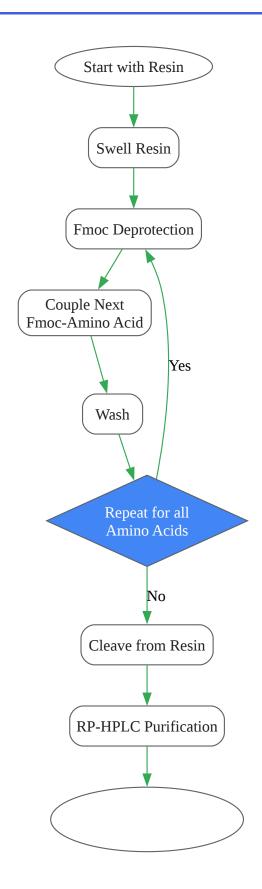






- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.





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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of P160.



Radiolabeling of P160 for In Vitro and In Vivo Studies

For tracking and quantification, P160 can be radiolabeled with isotopes such as Iodine-125 (1251) or Iodine-131 (1311) on the tyrosine residue. [1][3] Materials:

- Purified P160 peptide
- Na¹²⁵I or Na¹³¹I
- Chloramine-T
- · Sodium metabisulfite
- Phosphate buffer (pH 7.4)
- Size-exclusion chromatography column (e.g., Sephadex G-10)

Procedure:

- Dissolve the P160 peptide in phosphate buffer.
- Add Na¹²⁵I to the peptide solution.
- Initiate the iodination reaction by adding Chloramine-T.
- Incubate for 1-2 minutes at room temperature.
- Quench the reaction by adding sodium metabisulfite.
- Separate the radiolabeled peptide from free iodine using a size-exclusion chromatography column.
- Determine the radiolabeling efficiency and purity by radio-TLC or radio-HPLC.

In Vitro Cell Binding Assay

This assay determines the binding affinity of P160 to cancer cells. [2][3] Materials:



- Cancer cell lines (e.g., MDA-MB-435 breast cancer, WAC 2 neuroblastoma) [2][3]*
 Radiolabeled P160 (e.g., ¹²⁵I-P160)
- Unlabeled P160 (for competition assay)
- Cell culture medium
- Binding buffer (e.g., PBS with 1% BSA)
- · Gamma counter

Procedure:

- Plate cancer cells in a multi-well plate and allow them to adhere overnight.
- · Wash the cells with binding buffer.
- For total binding, add a known concentration of radiolabeled P160 to the cells.
- For non-specific binding, add the radiolabeled P160 along with a large excess of unlabeled P160.
- Incubate at 4°C for 1-2 hours to allow binding to reach equilibrium.
- Wash the cells with ice-cold binding buffer to remove unbound peptide.
- Lyse the cells and measure the radioactivity in a gamma counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Perform saturation binding experiments with increasing concentrations of radiolabeled P160 to determine the Kd and Bmax.

Peptide Internalization Assay via Confocal Microscopy

This assay visualizes the internalization of P160 into cancer cells. [2] Materials:

Fluorescently labeled P160 (e.g., FITC-P160)

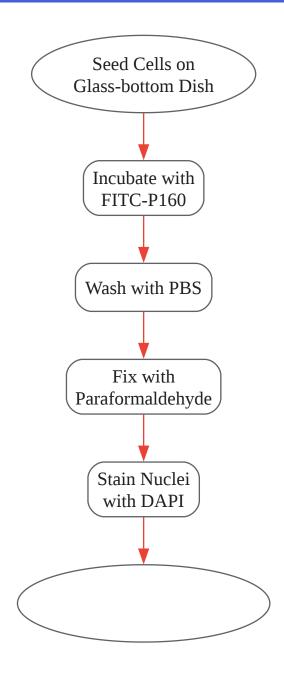


- Cancer cell lines
- · Glass-bottom culture dishes
- Cell culture medium
- Paraformaldehyde (for fixing)
- DAPI (for nuclear staining)
- Confocal microscope

Procedure:

- · Seed cancer cells on glass-bottom dishes.
- Incubate the cells with FITC-P160 in culture medium at 37°C for various time points (e.g., 30 min, 1h, 2h).
- Wash the cells with PBS to remove non-internalized peptide.
- Fix the cells with 4% paraformaldehyde.
- Stain the cell nuclei with DAPI.
- Mount the coverslips and visualize the cells using a confocal microscope. The green fluorescence from FITC-P160 will indicate its subcellular localization.





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Caption: Workflow for P160 internalization assay using confocal microscopy.

Conclusion

The **P160 peptide** represents a significant advancement in the field of targeted cancer therapy. Its specific binding to the KRT1 receptor and subsequent internalization into cancer cells provide a robust mechanism for the delivery of therapeutic and diagnostic agents. The experimental protocols outlined in this guide offer a framework for the synthesis, characterization, and functional evaluation of P160 and its derivatives. Further research into



the detailed signaling pathways activated by P160 and the development of P160-drug conjugates holds immense promise for the future of oncology.

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